3,5-Dibromo-4-nitropyridine
Overview
Description
3,5-Dibromo-4-nitropyridine: is a chemical compound with the molecular formula C5H2Br2N2O2 and a molecular weight of 281.89 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions and a nitro group at the 4th position on the pyridine ring .
Scientific Research Applications
Chemistry: 3,5-Dibromo-4-nitropyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry for the synthesis of potential drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 3,5-dibromo-4-nitropyridine belongs, are known to interact with various biological targets due to their electrophilic nature .
Mode of Action
Nitropyridines are known to undergo reactions with n2o5 in an organic solvent, resulting in the formation of the n-nitropyridinium ion .
Biochemical Pathways
Nitropyridines have been used in the synthesis of various substituted pyridines, indicating their potential involvement in various biochemical pathways .
Action Environment
Like other nitropyridines, its reactivity may be influenced by factors such as temperature, ph, and the presence of other chemical species .
Safety and Hazards
Future Directions
Future research directions could involve the development of a robust method allowing the selective introduction of multiple functional groups into the pyridine scaffold . This could lead to the synthesis of a series of 2-substituted-5-nitropyridines , which could have potential applications in various fields.
Biochemical Analysis
Biochemical Properties
Nitropyridines, a class of compounds to which 3,5-Dibromo-4-nitropyridine belongs, are known to undergo various reactions
Cellular Effects
Nitropyridines have been studied for their potential effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nitropyridines are known to undergo various reactions, including electrophilic aromatic substitution .
Temporal Effects in Laboratory Settings
Nitropyridines are known to undergo various reactions, and their stability and degradation over time would be expected to depend on the specific conditions of the experiment .
Dosage Effects in Animal Models
Nitropyridines have been studied for their potential effects on various biological systems .
Metabolic Pathways
Nitropyridines are known to undergo various reactions, and their metabolism would be expected to involve a variety of enzymes and cofactors .
Transport and Distribution
Nitropyridines are known to undergo various reactions, and their transport and distribution would be expected to depend on the specific conditions of the experiment .
Subcellular Localization
Nitropyridines are known to undergo various reactions, and their localization within cells would be expected to depend on the specific conditions of the experiment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-nitropyridine typically involves the bromination of 4-nitropyridine. The reaction is carried out using bromine in the presence of a suitable catalyst under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, ammonia, and thiols.
Reduction Reactions: Common reducing agents include hydrogen gas, palladium on carbon (Pd/C), and iron powder.
Major Products Formed:
Substitution Reactions: Products include 3,5-diamino-4-nitropyridine, 3,5-dithio-4-nitropyridine, and 3,5-dialkoxy-4-nitropyridine.
Reduction Reactions: The major product is 3,5-dibromo-4-aminopyridine.
Comparison with Similar Compounds
- 3,5-Dichloro-4-nitropyridine
- 3,5-Difluoro-4-nitropyridine
- 3,5-Diiodo-4-nitropyridine
Comparison: 3,5-Dibromo-4-nitropyridine is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atoms make it more suitable for certain substitution reactions and provide different electronic properties that can influence its chemical behavior and biological activity .
Properties
IUPAC Name |
3,5-dibromo-4-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O2/c6-3-1-8-2-4(7)5(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJGZEKSOAMLMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30360902 | |
Record name | 3,5-dibromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121263-11-4 | |
Record name | Pyridine, 3,5-dibromo-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121263-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-dibromo-4-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30360902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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